2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Synthetic Procedures and Derivatives : Research demonstrates various synthetic pathways for creating spirocyclic compounds, including tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Dearomative Spirocyclization : A study on dearomative spirocyclization using CuCl highlights the synthesis of 2-azaspiro[4.5]decadienes, showcasing the versatility of spirocyclic compounds in chemical reactions (Diaba et al., 2013).
Structural and Conformational Analysis
NMR Spectroscopy : The use of NMR spectroscopy in determining the absolute configurations of spirocyclic compounds, such as 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, provides insights into their structural characteristics (Jakubowska et al., 2013).
Crystallographic Studies : X-ray diffraction studies on enantiomers of cyclic α-amino acids reveal their crystal structures and conformational details, contributing to the understanding of these spiro compounds (Żesławska et al., 2017).
Biological and Pharmacological Potential
Synthesis of Biologically Active Compounds : Research on the intermolecular Ugi reaction involving gabapentin and tert-butyl isocyanide leads to the synthesis of novel N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides, which could have implications for biologically active compounds (Amirani Poor et al., 2018).
Anticonvulsant Properties : A study on the synthesis and evaluation of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-dione suggests potential anticonvulsant activities in some derivatives (Obniska & Kamiński, 2006).
Anti-coronavirus Activity : A study synthesizing 1-thia-4-azaspiro[4.5]decan-3-one derivatives shows inhibition of human coronavirus replication, suggesting the relevance of this scaffold for antiviral drug development (Apaydın et al., 2019).
Properties
IUPAC Name |
2-O-tert-butyl 7-O-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(19)17-9-8-16(11-17)7-5-6-12(10-16)13(18)20-4/h12H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTNIPUBABBBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132944 | |
Record name | 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-86-9 | |
Record name | 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[4.5]decane-2,7-dicarboxylic acid, 2-(1,1-dimethylethyl) 7-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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